Pitavastatin's primary focus in research is on its ability to combat atherosclerosis, the buildup of plaque in arteries, which can lead to cardiovascular disease (CVD). Studies have shown that pitavastatin effectively lowers LDL cholesterol, a major contributor to plaque formation [].
Research suggests that pitavastatin may have anti-inflammatory and anti-oxidative properties []. Chronic inflammation and oxidative stress are believed to play a role in the development of several conditions, including CVD and Alzheimer's disease. Investigating these potential effects of pitavastatin is a growing area of scientific inquiry.
Emerging evidence suggests that pitavastatin might influence bone health. Some studies have indicated that it may positively impact bone formation by increasing the activity of osteoblasts, cells responsible for bone building []. More research is needed to confirm and understand these findings.
The relationship between pitavastatin and diabetes is another intriguing area of research. Some studies suggest that pitavastatin might have a protective effect against developing new-onset diabetes mellitus (type 2 diabetes) []. However, more research is needed to understand this potential benefit fully.
Compared to other statins, pitavastatin appears to be well-tolerated with a lower risk of muscle-related side effects, a common complaint with some statins []. This favorable safety profile makes it an attractive candidate for further investigation across various health conditions.
Pitavastatin is a member of the statin class of medications, specifically classified as a 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor. Its primary function is to lower levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides in the blood while increasing high-density lipoprotein cholesterol (HDL-C) levels. This mechanism helps reduce the risk of cardiovascular diseases, including heart attacks and strokes . Pitavastatin is marketed under various brand names, including Livalo and Zypitamag, and is typically administered orally in tablet form .
As mentioned earlier, pitavastatin's primary mechanism of action involves inhibiting HMG-CoA reductase, an enzyme critical for cholesterol synthesis in the liver []. By reducing cholesterol production, it lowers LDL levels in the bloodstream. Additionally, pitavastatin may modestly increase HDL cholesterol levels through mechanisms that are not fully understood [].
The primary chemical reaction involving pitavastatin is its inhibition of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. By competitively binding to this enzyme, pitavastatin effectively decreases the synthesis of cholesterol in the liver, leading to an upregulation of LDL receptors on hepatocytes. This process enhances the hepatic uptake of LDL particles from the bloodstream, thereby lowering circulating LDL levels .
Pitavastatin exhibits several biological activities beyond its cholesterol-lowering effects. It has been shown to possess pleiotropic effects, which include:
Pitavastatin can be synthesized through various chemical pathways. The most common method involves multiple steps starting from simple organic compounds. Key steps include:
The synthesis often emphasizes chirality and stereochemistry to ensure the bioactive form is produced .
Pitavastatin is primarily used for:
Additionally, ongoing research explores its potential benefits in conditions such as non-alcoholic fatty liver disease and certain types of cancer.
Pitavastatin interacts with various medications, which can either enhance or inhibit its effects. Notable interactions include:
Pharmacogenetic factors also play a role; for instance, variations in the OATP1B1 gene can significantly affect pitavastatin pharmacokinetics and patient response .
Pitavastatin shares similarities with other statins but has unique characteristics that distinguish it from them. Here are some comparable compounds:
Compound | Mechanism of Action | Unique Features |
---|---|---|
Atorvastatin | HMG-CoA reductase inhibitor | Longer half-life; more potent LDL reduction |
Simvastatin | HMG-CoA reductase inhibitor | Prodrug; requires metabolic activation |
Rosuvastatin | HMG-CoA reductase inhibitor | Higher potency; effective at lower doses |
Pravastatin | HMG-CoA reductase inhibitor | Less potent; fewer drug interactions |
Uniqueness of Pitavastatin:
Pitavastatin emerged from collaborative efforts between Nissan Chemical Industries and Kowa Company, Ltd., with its synthesis first reported in 1987. Initial research focused on optimizing the inhibitory activity against HMG-CoA reductase while minimizing off-target effects. The compound’s discovery involved innovative asymmetric synthesis techniques, including an aldol reaction using a titanium-based catalyst to establish the critical (3R,5S)-dihydroxyheptenoic acid moiety.
Key milestones include:
Early studies highlighted its potent low-density lipoprotein cholesterol (LDL-C) reduction (31.3% at 2 mg/day) and high-density lipoprotein cholesterol (HDL-C) elevation (24.6% in patients with baseline HDL-C <40 mg/dL). These properties distinguished it from contemporaneous statins like atorvastatin and simvastatin.
Pitavastatin’s systematic IUPAC name is (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid. Its molecular formula is C25H24FNO4, with a molar mass of 421.46 g/mol. The structure comprises three distinct regions:
Feature | Description |
---|---|
Core structure | Quinoline ring with cyclopropyl and 4-fluorophenyl substituents |
Side chain | (3R,5S)-dihydroxyheptenoic acid with E-configured double bond |
Ionization state | Calcium salt (hydrated form) for enhanced solubility and stability |
Chirality | Two stereocenters at C3 and C5 |
Statins are categorized by their chemical derivation and solubility profiles:
Pitavastatin falls under Type II, characterized by its fluorinated quinoline scaffold. This design enhances HMG-CoA reductase binding affinity via hydrophobic interactions with the enzyme’s active site.
Pitavastatin exhibits moderate lipophilicity (logP = 1.5), balancing hepatic targeting and peripheral tissue penetration.
Statin | Core Structure | Key Substituents | logP |
---|---|---|---|
Pitavastatin | Quinoline | Cyclopropyl, 4-fluorophenyl | 1.5 |
Rosuvastatin | Pyrimidine | Sulfonyl, 4-fluorophenyl | -0.3 |
Atorvastatin | Pyrrole | Fluorophenyl, isopropyl ester | 1.2 |
Pitavastatin’s unique pharmacokinetic and pharmacodynamic properties have made it a valuable tool for studying lipid regulation:
HDL-C Modulation:
Glucose Metabolism:
Pleiotropic Effects:
Metabolic Pathways:
Pitavastatin possesses the molecular formula C25H24FNO4 with a molecular weight of 421.46 Da [1] [2] [3]. The compound represents a fully synthetic statin with a unique structural architecture that distinguishes it from other members of this drug class [4]. The molecule is characterized by its distinctive heptenoate backbone structure, which serves as the foundation for its cholesterol-lowering activity [5].
The molecular structure of pitavastatin incorporates several key structural elements that contribute to its pharmacological properties. The compound features a quinoline heterocyclic core system, which is connected to a side chain containing both fluorophenyl and cyclopropyl moieties [5] [6]. This structural arrangement provides the molecule with enhanced lipid-water solubility balance compared to other statins, contributing to its improved pharmacokinetic profile [6].
The structural formula reveals the presence of two hydroxyl groups positioned at the C3 and C5 carbons of the heptenoic acid chain, along with a carboxylic acid functionality at the terminal position [1] [2]. These functional groups are essential for the compound's interaction with the target enzyme, 3-hydroxy-3-methylglutaryl coenzyme A reductase [2].
Property | Value | Source |
---|---|---|
Molecular Formula | C25H24FNO4 | PubChem/DrugBank [1] [2] |
Molecular Weight (Da) | 421.46 | CookeChem [3] |
CAS Number | 147511-69-1 | PubChem [1] |
Chemical Name (IUPAC) | (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid | PubChem/DrugBank [1] [2] |
Melting Point (°C) | 182-185 | CookeChem [3] |
pKa | 4.24 ± 0.10 | CookeChem [3] |
Optical Activity | +19° to +24° (c=1, acetonitrile:water 1:1) | Sigma-Aldrich [7] |
Pitavastatin exhibits absolute stereochemistry with two defined stereocenters and one E/Z center [8]. The molecule contains two chiral centers located at the C3 and C5 positions of the heptenoic acid chain, with the absolute configuration designated as (3R,5S) [1] [2] [8]. This specific stereochemical arrangement is crucial for the compound's biological activity, as the spatial orientation of the hydroxyl groups directly influences the molecule's ability to interact with the active site of HMG-CoA reductase [9].
The geometric isomerism in pitavastatin is manifested through the presence of a C6-C7 double bond, which exists in the E-configuration [1] [2] [10]. This trans alkene geometry is essential for maintaining the proper spatial relationship between the quinoline heterocyclic system and the dihydroxycarboxylic acid moiety [10]. Research has demonstrated that the E-isomeric form of pitavastatin is the therapeutically active configuration, while Z-isomeric analogues exhibit different conformational properties and biological activities [10] [11].
Nuclear magnetic resonance spectroscopy studies have revealed that Z-isomeric pitavastatin analogues exist in solution as pairs of interconverting rotamers, with Gibbs free energies between major and minor rotamers ranging from 0.12 to 0.25 kcal mol⁻¹ [10] [11]. The rotational energy barriers for these conformational interconversions have been determined to be between 15.0 and 15.9 kcal mol⁻¹ [10] [11].
Feature | Description | Significance |
---|---|---|
Stereochemistry Type | Absolute | Well-defined 3D structure [8] |
Defined Stereocenters | 2/2 | Both stereocenters defined [8] |
E/Z Centers | 1 | Single E/Z isomer [8] |
Chiral Centers | 2 (C3, C5) | R and S configurations [1] [2] |
Geometric Configuration | E-configuration at C6-C7 double bond | Trans alkene geometry [1] [2] |
Absolute Configuration | (3R,5S,6E) | Specific spatial arrangement [1] [2] |
The cyclopropyl group attached to the quinoline ring system represents one of the most distinctive structural features of pitavastatin [5] [4]. This three-membered ring substituent plays a crucial role in determining the compound's unique pharmacokinetic and metabolic properties [5] [4]. Unlike other statins, the cyclopropyl group in pitavastatin appears to divert the drug away from metabolism by cytochrome P450 3A4, the enzyme responsible for metabolizing many other statin compounds [5].
The strategic positioning of the cyclopropyl group on the base structure of pitavastatin allows for minimal metabolism and significantly reduces the risk of cytochrome P450 3A4-mediated drug-to-drug interactions [4]. This structural modification contributes to the compound's distinctive metabolic profile, as pitavastatin undergoes only minimal metabolism, with most of the bioavailable fraction being excreted unchanged in bile and subsequently reabsorbed through enterohepatic recirculation [5].
The cyclopropyl moiety also influences the overall molecular geometry and conformational flexibility of pitavastatin [6]. The strained nature of the three-membered ring system introduces specific spatial constraints that affect the molecule's ability to adopt various conformations. This structural rigidity, combined with the other substituents on the quinoline ring, contributes to the compound's enhanced binding affinity for HMG-CoA reductase and its improved pharmacokinetic properties [6].
Research has demonstrated that the cyclopropyl group, along with the fluorophenyl moiety and quinoline ring system, provides pitavastatin with improved pharmacokinetics in terms of lipid-water solubility balance [6]. This optimal balance is reflected in the compound's high bioavailability, which exceeds 60% and is superior to that of other lipophilic statins [6].
The International Union of Pure and Applied Chemistry nomenclature for pitavastatin is (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid [1] [2]. This systematic name precisely describes the compound's stereochemical configuration and structural features, providing a complete chemical description that allows for unambiguous identification [1] [2].
Pitavastatin is also known by several synonyms and developmental codes, including NK-104, which was its original research designation during development [12] [13] [14]. The compound was initially developed by Nissan Chemical Industries and later advanced by Kowa Pharmaceuticals [12] [14]. Additional synonyms include itavastatin and nisvastatin, though these names are less commonly used in current literature [12].
Several structural derivatives of pitavastatin have been developed for pharmaceutical applications and research purposes. The most clinically relevant derivatives are the various salt forms, including the calcium salt, sodium salt, and magnesium salt [2] [15] [16]. Each salt form exhibits distinct physicochemical properties while maintaining the same pharmacological activity [2] [15] [16].
The calcium salt of pitavastatin, with the molecular formula C50H46CaF2N2O8, represents the most commonly used pharmaceutical form [15] [17]. This salt form has enhanced stability and solubility characteristics compared to the free acid [15]. The methyl ester derivative, with molecular formula C26H26FNO4, has been synthesized for research applications and exhibits modified pharmacokinetic properties [18].
Salt Form | Molecular Formula | Molecular Weight (Da) | CAS Number |
---|---|---|---|
Free Acid | C25H24FNO4 | 421.46 | 147511-69-1 [1] |
Calcium Salt | C50H46CaF2N2O8 | 880.98 | 147526-32-7 [15] |
Sodium Salt | C25H23FNO4Na | 443.15 | 163481-37-6 [19] |
Magnesium Salt | C50H46F2MgN2O8 | 865.23 | 956116-90-8 [16] |
Methyl Ester | C26H26FNO4 | 435.49 | 849811-78-5 [18] |
Pitavastatin exhibits distinctive physicochemical properties that contribute to its therapeutic profile and pharmaceutical behavior [20] [21] [22]. The compound is classified as a lipophilic statin, belonging to the group that includes simvastatin, fluvastatin, lovastatin, and atorvastatin [20]. This lipophilic character allows pitavastatin to easily penetrate cell membranes and distribute into various tissues [20].
The solubility profile of pitavastatin demonstrates pH-dependent characteristics, with the compound showing improved solubility at lower pH values [19] [23]. The pKa value of 4.24 ± 0.10 indicates that pitavastatin behaves as a weak acid, with the degree of ionization being significantly influenced by the pH of the surrounding medium [3] [23]. At physiological pH, a substantial portion of the molecule exists in the ionized form, which affects its membrane permeability and distribution characteristics [23].
Melting point determinations have established that pitavastatin melts within the range of 182-185°C, indicating good thermal stability under normal storage conditions [3]. The compound exhibits hygroscopic behavior and is slightly unstable when exposed to light, necessitating appropriate storage conditions to maintain pharmaceutical quality [17] [3].
Solubility studies have revealed that pitavastatin demonstrates variable solubility across different solvent systems [22] [3] [24]. The compound shows very slight solubility in water but exhibits enhanced solubility in organic solvents such as dimethyl sulfoxide (25-30 mg/mL) and chloroform [22] [3] [24]. Specialized solubility studies have identified cinnamon oil (3.9 mg/mL) and olive oil (3.2 mg/mL) as particularly effective solvents for pitavastatin dissolution [22].
Solvent/Medium | Solubility | Classification |
---|---|---|
Water | Very slightly soluble | Hydrophilic limitation [17] [3] |
DMSO | 25-30 mg/mL | High [22] [24] |
Chloroform | Freely soluble | High [17] [3] |
Methanol | Slightly soluble | Moderate [17] [3] |
Cinnamon Oil | 3.9 mg/mL | High [22] |
Olive Oil | 3.2 mg/mL | High [22] |
Acetonitrile | Practically insoluble | Poor [17] [3] |
Diethyl Ether | Practically insoluble | Poor [17] [3] |
The structure-activity relationship of pitavastatin reveals critical molecular features that contribute to its potent inhibitory activity against HMG-CoA reductase [9] [10] [11]. The compound's distinctive structural architecture, comprising the quinoline heterocyclic core, fluorophenyl substituent, cyclopropyl group, and dihydroxycarboxylic acid moiety, collectively determines its pharmacological properties [5] [9].
The dihydroxycarboxylic acid portion of pitavastatin serves as the pharmacophore responsible for competitive inhibition of HMG-CoA reductase [2] [9]. The specific spatial arrangement of the hydroxyl groups at the C3 and C5 positions, with (3R,5S) stereochemistry, is essential for optimal binding to the enzyme's active site [9]. This stereochemical configuration mimics the natural substrate of the enzyme, allowing pitavastatin to effectively compete with HMG-CoA for binding [9].
The quinoline ring system provides enhanced binding affinity compared to other heterocyclic cores found in different statins [5] [9]. This aromatic system contributes to the compound's overall binding energy through π-π stacking interactions and hydrophobic contacts with amino acid residues in the enzyme's binding pocket [9]. The fluorophenyl substituent at the C4 position of the quinoline ring further enhances binding affinity through additional hydrophobic interactions [5] [9].
Conformational analysis studies have demonstrated that pitavastatin analogues exhibit greater conformational flexibility compared to other statin compounds [10] [11]. This flexibility allows the molecule to adopt optimal binding conformations when interacting with HMG-CoA reductase, potentially contributing to its high potency [10] [11]. The rotational energy barriers and conformational preferences of pitavastatin have been characterized through nuclear magnetic resonance spectroscopy and computational modeling [10] [11].
The cyclopropyl group contributes to the compound's unique metabolic stability by preventing cytochrome P450-mediated metabolism [5] [4]. This structural feature allows pitavastatin to maintain its active form for extended periods, contributing to its sustained pharmacological effect [5]. The minimal metabolism of pitavastatin results in reduced formation of potentially toxic metabolites and decreased risk of drug-drug interactions [5] [4].
Research has indicated that hydroxylated derivatives of pitavastatin, where hydroxy groups replace hydrogen atoms on either the quinoline or fluorophenyl rings, may possess enhanced antioxidant properties compared to the parent molecule [25]. These theoretical predictions suggest potential additional therapeutic benefits beyond cholesterol lowering, though experimental validation of these properties remains to be established [25].
Health Hazard